molecular formula C57H89ClN2O16 B11830356 N-(m-PEG9)-N'-(PEG5-acid)-Cy5

N-(m-PEG9)-N'-(PEG5-acid)-Cy5

Cat. No.: B11830356
M. Wt: 1093.8 g/mol
InChI Key: UGQMQMLGHBYOHY-UHFFFAOYSA-N
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Description

N-(m-PEG9)-N’-(PEG5-acid)-Cy5 is a compound that combines polyethylene glycol (PEG) chains with a cyanine dye (Cy5). PEGylation, the process of attaching PEG chains to molecules, is commonly used to improve the solubility, stability, and bioavailability of compounds. Cy5 is a fluorescent dye often used in biological imaging and molecular labeling.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(m-PEG9)-N’-(PEG5-acid)-Cy5 typically involves the following steps:

    PEGylation: The attachment of PEG chains to the molecule. This can be achieved through various chemical reactions, such as esterification or amidation.

    Conjugation with Cy5: The cyanine dye Cy5 is conjugated to the PEGylated molecule through a suitable linker. This step often involves the use of coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or NHS (N-hydroxysuccinimide).

Industrial Production Methods

Industrial production of N-(m-PEG9)-N’-(PEG5-acid)-Cy5 would involve scaling up the synthetic routes mentioned above. This includes optimizing reaction conditions, purification processes, and quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(m-PEG9)-N’-(PEG5-acid)-Cy5 can undergo various chemical reactions, including:

    Oxidation: The PEG chains can be oxidized under certain conditions, leading to the formation of aldehyde or carboxylic acid groups.

    Reduction: Reduction reactions can modify the functional groups on the PEG chains or the Cy5 dye.

    Substitution: The PEG chains or the Cy5 dye can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of PEG chains can lead to the formation of PEG-aldehyde or PEG-carboxylic acid.

Scientific Research Applications

N-(m-PEG9)-N’-(PEG5-acid)-Cy5 has a wide range of applications in scientific research, including:

    Chemistry: Used as a fluorescent probe in various chemical assays.

    Biology: Employed in biological imaging to label and track biomolecules.

    Medicine: Utilized in diagnostic imaging and targeted drug delivery systems.

    Industry: Applied in the development of biosensors and other analytical devices.

Mechanism of Action

The mechanism of action of N-(m-PEG9)-N’-(PEG5-acid)-Cy5 involves its interaction with specific molecular targets. The PEG chains improve the solubility and stability of the compound, while the Cy5 dye provides fluorescence for imaging applications. The compound can bind to specific biomolecules, allowing for their visualization and tracking in biological systems.

Comparison with Similar Compounds

Similar Compounds

    N-(m-PEG9)-N’-(PEG5-acid)-Cy3: Similar to Cy5 but with a different cyanine dye (Cy3) that has different spectral properties.

    N-(m-PEG9)-N’-(PEG5-acid)-FITC: Uses fluorescein isothiocyanate (FITC) instead of Cy5, providing different fluorescence characteristics.

Uniqueness

N-(m-PEG9)-N’-(PEG5-acid)-Cy5 is unique due to its specific combination of PEG chains and the Cy5 dye, which offers distinct advantages in terms of solubility, stability, and fluorescence properties compared to other similar compounds.

Properties

Molecular Formula

C57H89ClN2O16

Molecular Weight

1093.8 g/mol

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[5-[1-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid;chloride

InChI

InChI=1S/C57H88N2O16.ClH/c1-56(2)49-13-9-11-15-51(49)58(20-23-64-28-31-68-36-39-71-38-35-67-30-27-63-22-19-55(60)61)53(56)17-7-6-8-18-54-57(3,4)50-14-10-12-16-52(50)59(54)21-24-65-29-32-69-37-40-72-43-44-74-47-48-75-46-45-73-42-41-70-34-33-66-26-25-62-5;/h6-18H,19-48H2,1-5H3;1H

InChI Key

UGQMQMLGHBYOHY-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCOCCOCCOCCOCCOCCOCCOCCOCCOC)(C)C)CCOCCOCCOCCOCCOCCC(=O)O)C.[Cl-]

Origin of Product

United States

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